

# Application Notes and Protocols for ZM241385-d7 in Cell Culture Experiments

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## Compound of Interest

Compound Name: ZM241385-d7

Cat. No.: B12370401

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## Introduction

ZM241385 is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR), a member of the G protein-coupled receptor (GPCR) family.<sup>[1][2][3][4]</sup> Due to its high affinity and selectivity, ZM241385 is a critical tool for investigating the physiological and pathophysiological roles of the A2AR in various cellular processes, including neurotransmission, inflammation, and cardiovascular function.<sup>[1][5]</sup> The deuterated form, **ZM241385-d7**, is often used in pharmacokinetic studies to differentiate it from its non-deuterated counterpart. These application notes provide recommended concentrations, detailed experimental protocols, and relevant pathway information for the effective use of **ZM241385-d7** in cell culture experiments.

## Data Presentation: Recommended Concentrations and Pharmacological Parameters

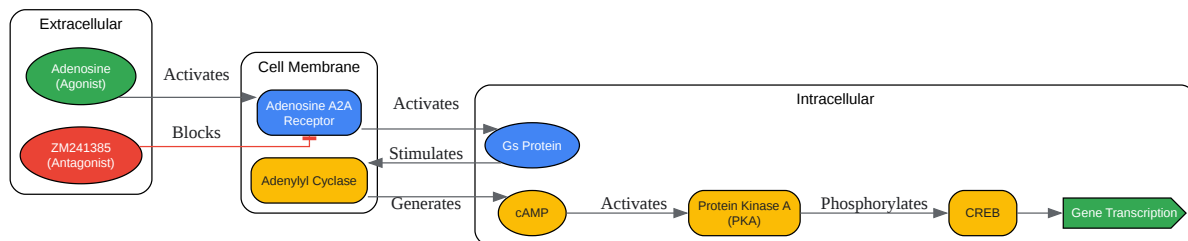
The optimal concentration of **ZM241385-d7** is cell-type and assay-dependent. The following table summarizes reported concentrations and key pharmacological values for ZM241385 across various in vitro systems. Researchers should use these values as a guide and perform concentration-response curves to determine the optimal concentration for their specific experimental setup.

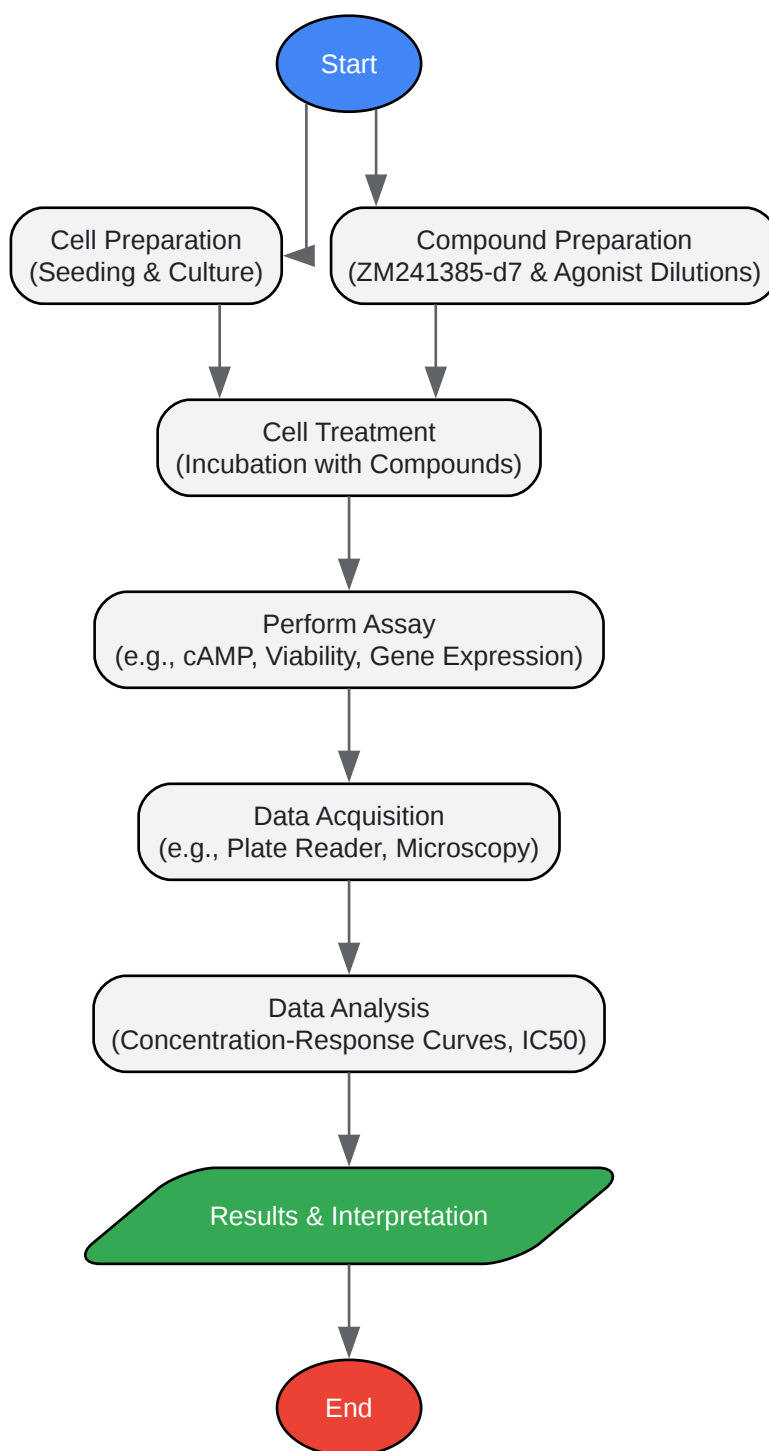
Parameter	Value	Cell Line/System	Assay Type	Reference
Ki	1.4 nM	PC12 cells	Receptor Binding	[6]
800 pM	HEK-293 cells (human A2AR)	Receptor Binding	[7]	
pIC50	9.52	Rat pheochromocytoma cell membranes	Radioligand Displacement ([3H]NECA)	[8][9][10]
5.69	Rat cerebral cortex membranes (A1 receptor)	Radioligand Displacement ([3H]R-PIA)	[8][9]	
3.82	CHO cells (rat A3 receptor)	Radioligand Displacement (AB-MECA)	[8][9]	
pA2	9.02	Guinea-pig isolated Langendorff hearts	Vasodilation antagonism (CGS21680)	[8][9][11]
7.06	Guinea-pig aorta (A2b receptor)	Relaxation antagonism (adenosine)	[8][9]	
5.95	Guinea-pig atria (A1 receptor)	Bradycardia antagonism (2-CADO)	[8][9]	
Effective Concentration	100 nmol·L <sup>-1</sup>	Rat CA1 hippocampal slices	Neuroprotection (OGD)	[12]
1 μM	PC12 cells	A2AR mRNA and protein level suppression	[6]	

10 $\mu$ M	A549 cells	EMT marker modulation	<a href="#">[6]</a>
0.01 $\mu$ M	Mixed glial cell culture	Cell viability	<a href="#">[13]</a>

## Signaling Pathway

ZM241385 acts as an antagonist at the adenosine A2A receptor. This receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[\[3\]](#)[\[4\]](#) Upon activation by an agonist (like adenosine or CGS21680), the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[\[13\]](#) By blocking the A2A receptor, ZM241385 prevents this signaling cascade.





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## References

- 1. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]
- 5. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ZM 241385 | Sigma-Aldrich [sigmaaldrich.com]
- 8. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ZM 241385 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 12. The adenosine A2A receptor antagonist ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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